molecular formula C20H16N2O6S B4154018 N-(4-methoxyphenyl)-N-(3-nitrophenyl)sulfonylbenzamide

N-(4-methoxyphenyl)-N-(3-nitrophenyl)sulfonylbenzamide

Cat. No.: B4154018
M. Wt: 412.4 g/mol
InChI Key: GWHUTOVJHGPQPV-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N-(3-nitrophenyl)sulfonylbenzamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a benzamide structure, with additional methoxy and nitro substituents on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N-(3-nitrophenyl)sulfonylbenzamide typically involves a multi-step process:

    Nitration: The nitration of a suitable aromatic precursor to introduce the nitro group.

    Amidation: The formation of the benzamide structure by reacting the sulfonylated intermediate with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine under suitable conditions, such as using hydrogen gas and a metal catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used for the reduction of nitro groups.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-(4-methoxyphenyl)-N-(3-nitrophenyl)sulfonylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections due to its sulfonamide structure.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme functions and pathways.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N-(3-nitrophenyl)sulfonylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This can disrupt metabolic pathways and lead to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N-[(3-chlorophenyl)sulfonyl]benzamide
  • N-(4-methoxyphenyl)-N-[(3-methylphenyl)sulfonyl]benzamide
  • N-(4-methoxyphenyl)-N-[(3-fluorophenyl)sulfonyl]benzamide

Uniqueness

N-(4-methoxyphenyl)-N-(3-nitrophenyl)sulfonylbenzamide is unique due to the presence of both methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity. The nitro group, in particular, can undergo reduction to form amines, providing additional functionalization possibilities.

Properties

IUPAC Name

N-(4-methoxyphenyl)-N-(3-nitrophenyl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6S/c1-28-18-12-10-16(11-13-18)21(20(23)15-6-3-2-4-7-15)29(26,27)19-9-5-8-17(14-19)22(24)25/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHUTOVJHGPQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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